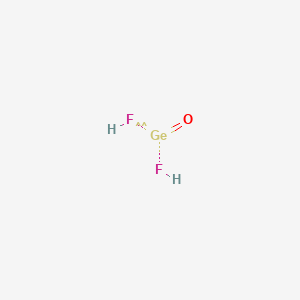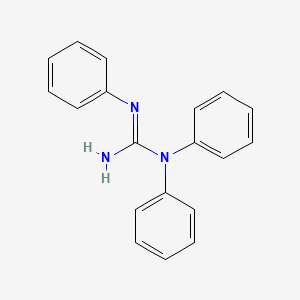
Triphenyl guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenyl guanidine is an organic compound with the molecular formula C₁₉H₁₇N₃. It is a derivative of guanidine, where three phenyl groups are attached to the nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triphenyl guanidine can be synthesized through several methods. One common approach involves the reaction of aniline with cyanamide in the presence of a base, followed by the addition of benzyl chloride. Another method includes the reaction of diphenylamine with cyanogen bromide under basic conditions .
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic guanylation reaction of amines with carbodiimides. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Triphenyl guanidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions where one or more phenyl groups are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The conditions typically involve moderate temperatures and the use of solvents like dichloromethane .
Major Products
The major products formed from these reactions include substituted guanidines, amines, and oxides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Triphenyl guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of triphenyl guanidine involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. The pathways involved include the inhibition of kinase activity and the binding to DNA, which can affect gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylmethane: Similar in structure but lacks the guanidine functionality.
Triphenylcarbenium ions: Used as catalysts and protective groups in organic synthesis.
Triphenylamine: Similar in structure but with different functional groups and applications.
Uniqueness
Triphenyl guanidine is unique due to its guanidine functionality, which imparts high basicity and the ability to form stable complexes with various biological molecules. This makes it particularly useful in biological and medicinal chemistry .
Propriétés
Numéro CAS |
603-53-2 |
|---|---|
Formule moléculaire |
C19H17N3 |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
1,1,2-triphenylguanidine |
InChI |
InChI=1S/C19H17N3/c20-19(21-16-10-4-1-5-11-16)22(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H2,20,21) |
Clé InChI |
RYCFRVNAZOREPC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=C(N)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




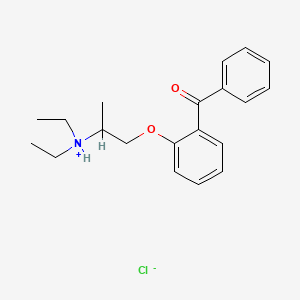

![4-[2-[(2-Hydroxypropyl)amino]ethyl]-alpha-methylpiperazine-1-ethanol](/img/structure/B13767018.png)
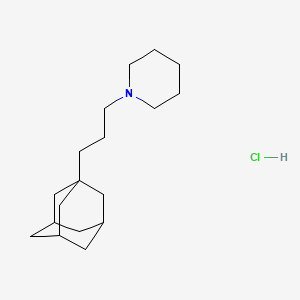
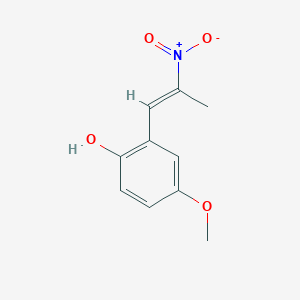
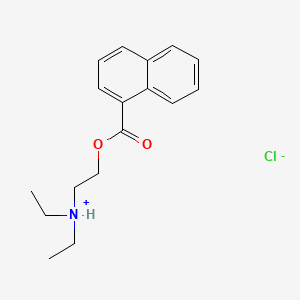
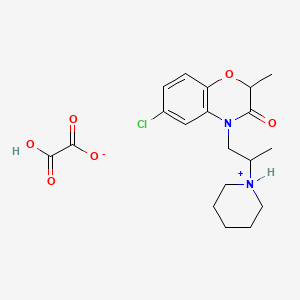
![N-[2-[(2,4-Dinitrophenyl)azo]-5-[(2-hydroxy-3-methoxypropyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13767059.png)
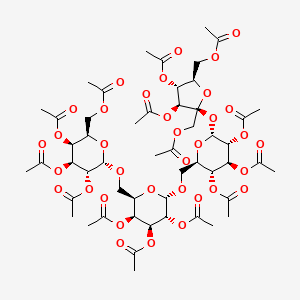

![6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione](/img/structure/B13767074.png)
